(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
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Description
“(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, a furan ring, and an ethoxy group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a benzofuran core with a methylene bridge connecting to a 5-methylfuran ring. An ethoxy group is attached at the 6-position of the benzofuran ring. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran and furan rings, both of which are aromatic and thus relatively stable but can participate in electrophilic aromatic substitution reactions. The ethoxy group might be susceptible to reactions involving the breaking of the carbon-oxygen bond .Scientific Research Applications
Synthesis and Potential PET Probe Development
A study described the synthesis of a compound with a similar structure, aimed at developing a new potential PET probe for imaging of the enzyme PIM1. This involved designing and synthesizing a compound with potent and selective inhibitory capabilities against PIM1, demonstrating the potential application of similar compounds in medical imaging and diagnostics (Gao et al., 2013).
Renewable PET and Reaction Pathways
Research on the catalytic reactions involving ethylene and biomass-derived furans, like methyl 5-(methoxymethyl)-furan-2-carboxylate, has been conducted to develop biobased terephthalic acid precursors for renewable PET production. This highlights the role of furan derivatives in sustainable chemistry and materials science (Pacheco et al., 2015).
Organic Synthesis and Derivative Development
Studies have explored reactions of 3-oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, indicating the versatility of benzofuran derivatives in organic synthesis and the potential for creating novel compounds with specific properties (Mérour & Cossais, 1991).
Electroluminescent Device Properties
Research into Zn(II)-chelated complexes based on benzothiazole derivatives, including their synthesis, photophysical, and electroluminescent device properties, showcases the application of similar compounds in the development of new materials for optoelectronic devices (Roh et al., 2009).
Anticholinesterase Activity
Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine were assessed for their anticholinesterase action, indicating the potential therapeutic applications of benzofuran derivatives in treating diseases related to cholinesterase activity (Luo et al., 2005).
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-3-18-11-6-7-13-14(8-11)20-15(16(13)17)9-12-5-4-10(2)19-12/h4-9H,3H2,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGZCXMZCHEAJ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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